molecular formula C25H31N5O6S B2557478 2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]propanamido}-3-methylthiophene-2,4-dicarboxylate CAS No. 1104906-21-9

2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]propanamido}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2557478
CAS No.: 1104906-21-9
M. Wt: 529.61
InChI Key: RYHLDBGRKSPLPH-UHFFFAOYSA-N
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Description

2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]propanamido}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound featuring multiple functional groups, including pyrazole, pyrimidine, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]propanamido}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with the thiophene derivative. Key steps include:

    Formation of Pyrazole Intermediate: This involves the reaction of 3,5-dimethyl-1H-pyrazole with suitable alkylating agents under basic conditions.

    Synthesis of Pyrimidine Intermediate: This step includes the condensation of ethyl acetoacetate with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.

    Coupling Reaction: The pyrazole and pyrimidine intermediates are then coupled with a thiophene derivative through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]propanamido}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antitumor, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its multiple functional groups allow for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]propanamido}-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with potential biological activity.

    4-ethyl-6-oxo-1,6-dihydropyrimidine: A pyrimidine derivative with applications in medicinal chemistry.

    3-methylthiophene-2,4-dicarboxylate: A thiophene derivative used in material science.

Uniqueness

The uniqueness of 2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]propanamido}-3-methylthiophene-2,4-dicarboxylate lies in its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

IUPAC Name

diethyl 5-[2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O6S/c1-8-17-12-18(31)29(25(26-17)30-14(5)11-13(4)28-30)16(7)21(32)27-22-19(23(33)35-9-2)15(6)20(37-22)24(34)36-10-3/h11-12,16H,8-10H2,1-7H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHLDBGRKSPLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)C(C)C(=O)NC3=C(C(=C(S3)C(=O)OCC)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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